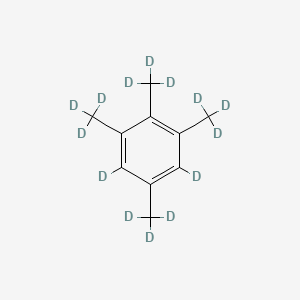
1,2,3,5-Tetramethylbenzene-d14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,5-Tetramethylbenzene-d14 is a deuterium-labeled derivative of 1,2,3,5-Tetramethylbenzene. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and tracing applications . The molecular formula of this compound is C10D14, and it has a molecular weight of 148.30 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetramethylbenzene-d14 is synthesized by introducing deuterium atoms into the 1,2,3,5-Tetramethylbenzene molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterium gas or deuterated compounds. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
1,2,3,5-Tetramethylbenzene-d14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to simpler hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives .
科学的研究の応用
1,2,3,5-Tetramethylbenzene-d14 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules under different conditions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of pharmaceuticals.
Industry: Applied in environmental analysis to monitor the presence and degradation of pollutants .
作用機序
The mechanism of action of 1,2,3,5-Tetramethylbenzene-d14 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. This isotopic labeling allows researchers to track the movement and transformation of the compound within different systems, aiding in the understanding of complex biochemical and chemical processes .
類似化合物との比較
1,2,3,5-Tetramethylbenzene-d14 can be compared with other similar compounds, such as:
1,2,4,5-Tetramethylbenzene-d14: Another deuterium-labeled tetramethylbenzene with different substitution patterns.
1,3,5-Trimethylbenzene: A trimethylbenzene derivative with three methyl groups.
1,2,4-Trimethylbenzene: Another trimethylbenzene isomer with different methyl group positions .
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and analytical applications compared to its non-deuterated counterparts .
特性
分子式 |
C10H14 |
|---|---|
分子量 |
148.30 g/mol |
IUPAC名 |
1,3-dideuterio-2,4,5,6-tetrakis(trideuteriomethyl)benzene |
InChI |
InChI=1S/C10H14/c1-7-5-8(2)10(4)9(3)6-7/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D |
InChIキー |
BFIMMTCNYPIMRN-ZVEBFXSZSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC1=CC(=C(C(=C1)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


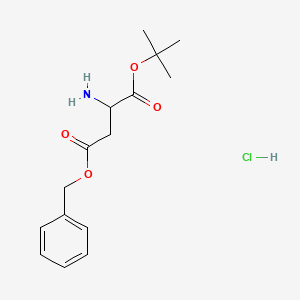
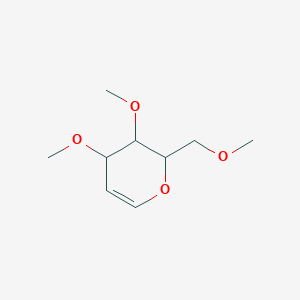
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride](/img/structure/B12316050.png)
![2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid](/img/structure/B12316063.png)
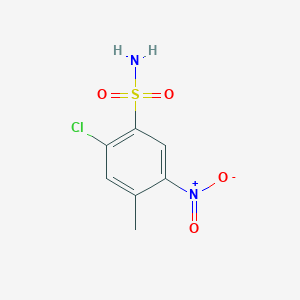
![[5-[3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B12316078.png)
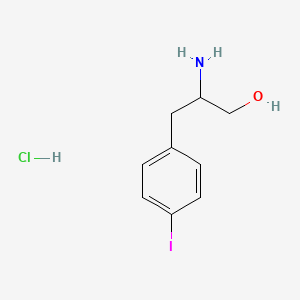
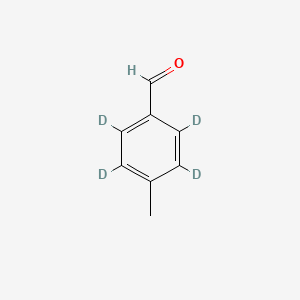

![4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane](/img/structure/B12316094.png)

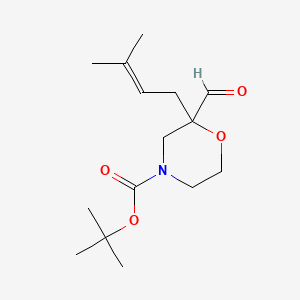
![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B12316106.png)

